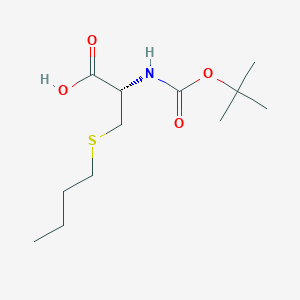
Boc-(S)-butyl-D-Cys
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-(S)-butyl-D-Cys, also known as tert-butoxycarbonyl-(S)-butyl-D-cysteine, is a derivative of cysteine, an amino acid. The Boc group (tert-butoxycarbonyl) is a protective group used in organic synthesis to protect the amino group of amino acids during peptide synthesis. This compound is significant in the field of organic chemistry and biochemistry due to its role in peptide synthesis and its protective properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-butyl-D-Cys typically involves the protection of the amino group of cysteine with the Boc group. This is achieved by reacting cysteine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. The reaction is carried out under aqueous conditions, and the Boc group is added to the amino group, forming this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to achieve maximum yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Boc-(S)-butyl-D-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group in cysteine can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) under mild acidic conditions.
Major Products Formed
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Substitution: Removal of the Boc group, yielding free amino groups for further reactions.
Wissenschaftliche Forschungsanwendungen
Boc-(S)-butyl-D-Cys has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protected amino acid.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pharmaceuticals and biotechnological products
Wirkmechanismus
The mechanism of action of Boc-(S)-butyl-D-Cys involves the protection of the amino group, preventing unwanted reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the amino group. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl dicarbonate (Boc anhydride): Used as a reagent for introducing the Boc group.
tert-Butyl carbamate: Another Boc-protected compound used in organic synthesis
Uniqueness
Boc-(S)-butyl-D-Cys is unique due to its specific structure and the presence of the Boc-protected amino group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are essential. Its stability under basic conditions and ease of removal under acidic conditions make it a valuable tool in organic and peptide chemistry.
Eigenschaften
Molekularformel |
C12H23NO4S |
|---|---|
Molekulargewicht |
277.38 g/mol |
IUPAC-Name |
(2S)-3-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H23NO4S/c1-5-6-7-18-8-9(10(14)15)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)(H,14,15)/t9-/m1/s1 |
InChI-Schlüssel |
QKKXUPOTWZRRLS-SECBINFHSA-N |
Isomerische SMILES |
CCCCSC[C@H](C(=O)O)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCSCC(C(=O)O)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


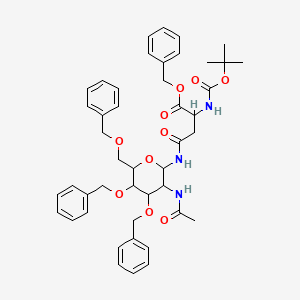
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
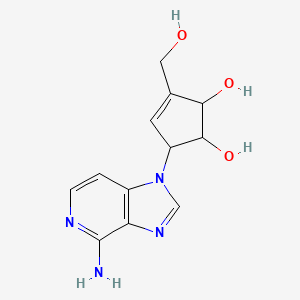
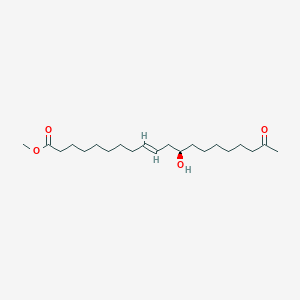
![2-(9,9'-Spirobi[fluoren]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13387712.png)
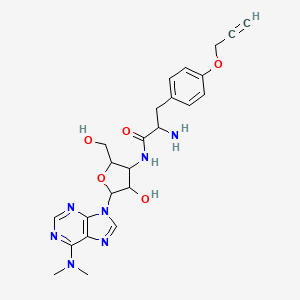
![RuCl(p-cymene)[(S,S)-MsDpen]](/img/structure/B13387733.png)
![3-[2-[1-(5,6-dimethylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol](/img/structure/B13387742.png)
![Heptasodium;[36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate](/img/structure/B13387745.png)
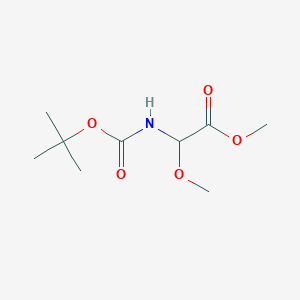
![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4-dihydroxy-5-methoxybenzoate](/img/structure/B13387750.png)
![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B13387757.png)


